Cas no 1188535-58-1 (1,2-Dichloro-3-fluoro-4-iodobenzene)

1,2-Dichloro-3-fluoro-4-iodobenzene 化学的及び物理的性質
名前と識別子
-
- 1188535-58-1
- FS-6473
- AKOS027391103
- MFCD13194305
- DB-097677
- CS-0144963
- 1,2-Dichloro-3-fluoro-4-iodobenzene
- E90866
- fluoroiodobenzenedichloride
-
- MDL: MFCD13194305
- インチ: InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
- InChIKey: XOOVYHNHQRYCCG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1Cl)Cl)F)I
計算された属性
- せいみつぶんしりょう: 289.85623Da
- どういたいしつりょう: 289.85623Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
1,2-Dichloro-3-fluoro-4-iodobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013026341-250mg |
3,4-Dichloro-2-fluoroiodobenzene |
1188535-58-1 | 97% | 250mg |
$480.00 | 2023-09-04 | |
Alichem | A013026341-1g |
3,4-Dichloro-2-fluoroiodobenzene |
1188535-58-1 | 97% | 1g |
$1445.30 | 2023-09-04 | |
abcr | AB518103-1g |
1,2-Dichloro-3-fluoro-4-iodobenzene; . |
1188535-58-1 | 1g |
€390.40 | 2024-07-21 | ||
abcr | AB518103-5g |
1,2-Dichloro-3-fluoro-4-iodobenzene; . |
1188535-58-1 | 5g |
€1256.00 | 2024-07-21 | ||
abcr | AB518103-250mg |
1,2-Dichloro-3-fluoro-4-iodobenzene; . |
1188535-58-1 | 250mg |
€221.70 | 2024-07-21 | ||
1PlusChem | 1P01EREI-500mg |
1,2-Dichloro-3-fluoro-4-iodobenzene |
1188535-58-1 | 95% | 500mg |
$285.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215603-1g |
1,2-Dichloro-3-fluoro-4-iodobenzene |
1188535-58-1 | 97% | 1g |
¥3253.00 | 2024-08-09 | |
A2B Chem LLC | AX67514-5g |
1,2-Dichloro-3-fluoro-4-iodobenzene |
1188535-58-1 | 97% | 5g |
$1295.00 | 2024-04-20 | |
abcr | AB518103-10g |
1,2-Dichloro-3-fluoro-4-iodobenzene; . |
1188535-58-1 | 10g |
€2096.80 | 2024-07-21 | ||
eNovation Chemicals LLC | Y1236825-5g |
1,2-Dichloro-3-fluoro-4-iodobenzene |
1188535-58-1 | 97% | 5g |
$1185 | 2025-02-25 |
1,2-Dichloro-3-fluoro-4-iodobenzene 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
1,2-Dichloro-3-fluoro-4-iodobenzeneに関する追加情報
1,2-Dichloro-3-fluoro-4-iodobenzene (CAS No. 1188535-58-1): A Comprehensive Overview
1,2-Dichloro-3-fluoro-4-iodobenzene (CAS No. 1188535-58-1) is a highly specialized aromatic compound with a unique substitution pattern on the benzene ring. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile reactivity and potential applications in drug design and advanced materials synthesis. The molecule features a chlorine atom at positions 1 and 2, a fluorine atom at position 3, and an iodine atom at position 4, making it a valuable substrate for various chemical transformations.
The synthesis of 1,2-dichloro-3-fluoro-4-iodobenzene involves multi-step processes that typically begin with the halogenation of benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective pathways for introducing these halogens onto the aromatic ring. For instance, the use of transition metal catalysts like palladium or copper has been pivotal in achieving high yields and regioselectivity during the substitution reactions.
One of the most promising applications of 1,2-dichloro-3-fluoro-4-iodobenzene lies in its role as an intermediate in medicinal chemistry. The compound's ability to undergo nucleophilic aromatic substitution reactions makes it an ideal precursor for constructing complex heterocyclic frameworks commonly found in bioactive molecules. Recent studies have demonstrated its utility in synthesizing potential anti-cancer agents, where the halogen substituents play a critical role in modulating the compound's pharmacokinetic properties.
In addition to its medicinal applications, 1,2-dichloro-3-fluoro-4-iodobenzene has found relevance in materials science as a building block for advanced polymers and optoelectronic materials. The presence of multiple halogens on the benzene ring enhances its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored its use as a dopant in polymer blends to improve charge transport characteristics.
The environmental impact of 1,2-dichloro-3-fluoro-4-iodobenzene has also been a subject of recent investigations. Studies have focused on understanding its degradation pathways under various environmental conditions, such as UV light exposure and microbial action. These findings are crucial for assessing its potential risks to ecosystems and guiding responsible handling practices in industrial settings.
From a synthetic perspective, 1,2-dichloro-3-fluoro-4-iodobenzene serves as a valuable model compound for studying regioselectivity in electrophilic aromatic substitution reactions. Its reactivity patterns provide insights into how different halogens influence the electronic environment of the benzene ring and subsequent reaction outcomes.
In conclusion, 1,2-dichloro-3-fluoro-4-iodobenzene (CAS No. 1188535-58) stands out as a multifaceted compound with significant implications across diverse scientific disciplines. Its unique substitution pattern offers unparalleled opportunities for chemical innovation while posing interesting challenges for researchers aiming to harness its full potential.
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